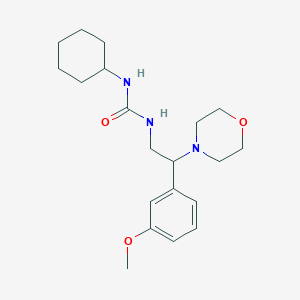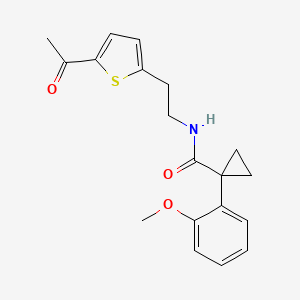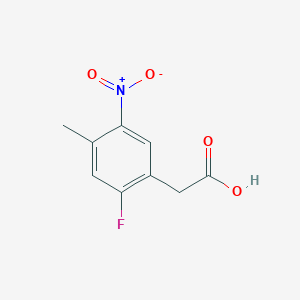![molecular formula C15H14N2O3 B2922107 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid CAS No. 109310-97-6](/img/structure/B2922107.png)
2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid is an organic compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazinecarbonyl group substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid typically involves the reaction of 4-methylphenylhydrazine with a benzoic acid derivative. One common method includes the following steps:
Formation of the hydrazine derivative: 4-methylphenylhydrazine is reacted with a benzoic acid derivative under acidic or basic conditions to form the hydrazinecarbonyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
科学研究应用
2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 2-[N’-(4-chlorophenyl)hydrazinecarbonyl]benzoic acid
- 2-[N’-(4-nitrophenyl)hydrazinecarbonyl]benzoic acid
- 2-[N’-(4-methoxyphenyl)hydrazinecarbonyl]benzoic acid
Comparison
Compared to its analogs, 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. For example, the methyl group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the methyl group can affect the compound’s reactivity in various chemical reactions.
属性
IUPAC Name |
2-[(4-methylanilino)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMQQOVHKSUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2922025.png)
![1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922026.png)
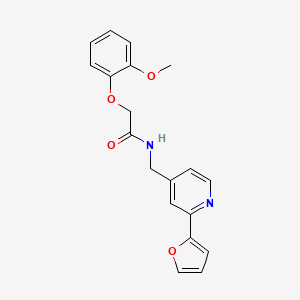
![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2922029.png)
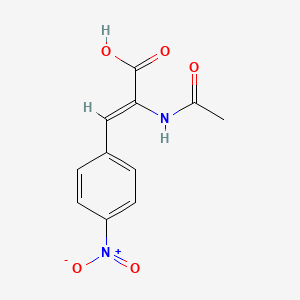
![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)
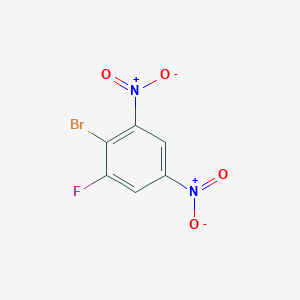
![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)
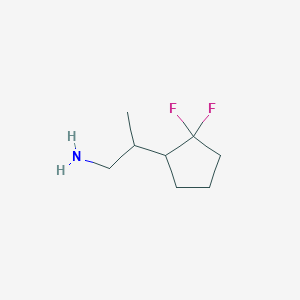
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)
